
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the second position of the pyrrole ring and a methanesulfonate group attached to an ethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate typically involves the reaction of 2-ethyl-1H-pyrrole with ethyl methanesulfonate. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The ethyl group on the pyrrole ring can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-1H-pyrrole: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Contains an acetate group instead of a methanesulfonate group, leading to different reactivity and applications.
1H-Pyrrole, 2-ethyl-1-methyl: Contains a methyl group instead of a methanesulfonate group, affecting its chemical properties and uses.
Uniqueness
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate is unique due to the presence of both an ethyl group on the pyrrole ring and a methanesulfonate group on the ethyl chain
Propriétés
Formule moléculaire |
C9H15NO3S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-(2-ethylpyrrol-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H15NO3S/c1-3-9-5-4-6-10(9)7-8-13-14(2,11)12/h4-6H,3,7-8H2,1-2H3 |
Clé InChI |
IEVAGLYLFJQTNC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CN1CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)

![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)

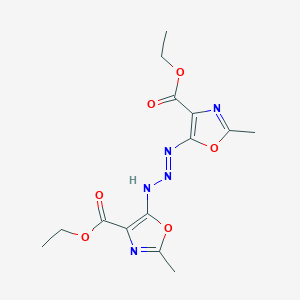
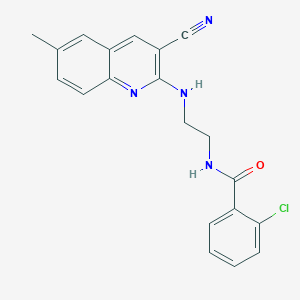
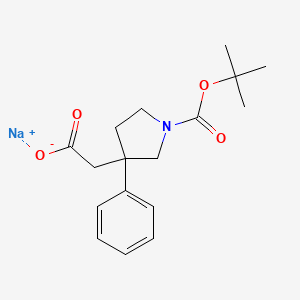
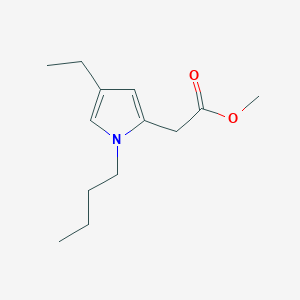
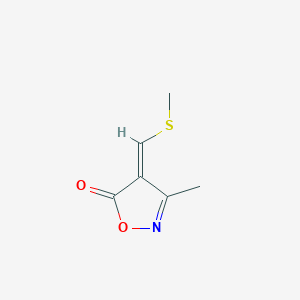
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
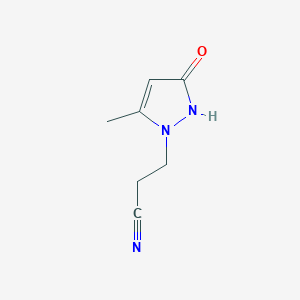
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)

